Brevetoxin B

Description

Properties

IUPAC Name |

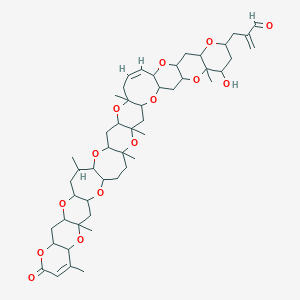

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTCVQQGCSNFJU-FGRVLNGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879997 | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79580-28-2 | |

| Record name | Brevetoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toxin T-34 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREVETOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brevetoxin B: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin B (PbTx-2) is a potent neurotoxin belonging to a family of cyclic polyether compounds produced by the marine dinoflagellate Karenia brevis.[1] This organism is notoriously responsible for harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico and other coastal regions.[2][3] The accumulation of brevetoxins in shellfish can lead to Neurotoxic Shellfish Poisoning (NSP) in humans upon consumption.[1][4] Beyond its environmental and public health significance, the unique molecular architecture and potent biological activity of this compound have made it a subject of intense scientific scrutiny, particularly in the fields of pharmacology and synthetic chemistry.

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this complex marine natural product.

Discovery and Structural Elucidation

The association between "red tides" in Florida and shellfish toxicity has been documented since the 1880s, but the causative organism, K. brevis, was not identified until 1960.[1] The structure of this compound, the first of the brevetoxins to be structurally elucidated, was reported in 1981 by Nakanishi and his colleagues.[5][6] This seminal work revealed a unique and complex trans-fused polycyclic ether ring system.[4][7] this compound possesses a backbone of 11 contiguous ether rings, 23 stereocenters, and a molecular formula of C50H70O14.[4][7]

The structural determination was a significant achievement, relying on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. The elucidation of this intricate structure paved the way for a deeper understanding of its mechanism of action and spurred efforts in its total synthesis. The first total synthesis of this compound was accomplished by K. C. Nicolaou and coworkers in 1995.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

This compound exerts its neurotoxic effects by binding with high affinity to a specific site (site 5) on the alpha-subunit of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[1][3][8] This binding has several profound consequences on channel function:

-

Lowering of the Activation Potential: The toxin causes the channel to open at more negative membrane potentials than normal, leading to a state of hyperexcitability.[1]

-

Persistent Activation: this compound binding stabilizes the open state of the sodium channel, leading to a persistent influx of sodium ions.[1]

-

Inhibition of Inactivation: The toxin prevents the normal inactivation process of the channel, resulting in repetitive firing of neurons.[1][3]

This cascade of events disrupts normal neurological processes, leading to the clinical manifestations of NSP, which include gastrointestinal and neurological symptoms.[4]

Signaling Pathway Diagram

References

- 1. Brevetoxin - Wikipedia [en.wikipedia.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Total synthesis of brevetoxin-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Mechanism of Action of Brevetoxin B on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a class of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are notorious for their role in neurotoxic shellfish poisoning (NSP) and their significant impact on marine ecosystems. The primary molecular target of brevetoxins is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells. Brevetoxin B (PbTx-2) and its derivatives are of particular interest due to their profound effects on neuronal signaling. This guide provides a comprehensive overview of the mechanism of action of this compound on VGSCs, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Mechanism of Action

This compound exerts its effects by binding to a specific receptor site on the α-subunit of the VGSC, designated as neurotoxin receptor site 5.[1][2][3][4][5][6] This binding event does not block the channel but rather modifies its gating properties, leading to persistent activation.[2][5][6] The key modulatory effects of this compound include:

-

Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to open at more negative membrane potentials.[2][4][5][7][8] This leads to channel opening at the normal resting membrane potential, causing uncontrolled sodium ion influx.

-

Inhibition of Inactivation: The toxin significantly slows the rate of channel inactivation, prolonging the open state of the channel.[1][2][4][5][8] This sustained depolarization further contributes to the hyperexcitability of neurons.

-

Increased Mean Open Time: By both shifting activation and inhibiting inactivation, this compound increases the mean open time of the sodium channel.[1][8]

-

Induction of Sub-conductance States: A unique characteristic of brevetoxins is their ability to induce multiple, distinct sub-conductance states in the sodium channel, in addition to the normal full conductance state.[4]

This persistent activation of VGSCs leads to a massive influx of Na+, resulting in membrane depolarization. This depolarization can trigger the opening of voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration.[1] This cascade of events ultimately results in neurotransmitter release, excitotoxicity, and the clinical manifestations of NSP.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of this compound and its derivatives with various voltage-gated sodium channel isoforms.

Table 1: Binding Affinities (Kd) of Brevetoxins for Voltage-Gated Sodium Channels

| Brevetoxin Analogue | Channel Isoform/Preparation | Kd (nM) | Reference |

| [3H]PbTx-3 | Rat Brain Synaptosomes | 2.9 | [4] |

| [42-3H]-PbTx3 | Nav1.2 | ~2.5 (Implicit) | [1] |

| [42-3H]-PbTx3 | Nav1.4 | 1.8 ± 0.61 | [1] |

| [42-3H]-PbTx3 | Nav1.5 | 12 ± 1.4 | [1] |

Table 2: Electrophysiological Effects of Brevetoxins on Voltage-Gated Sodium Channels

| Brevetoxin Analogue | Channel Isoform/Cell Line | Effect | Magnitude | Reference |

| PbTx-3 | Rat Brain Neuronal Cell Lines (B50, B104) | Hyperpolarizing shift in activation threshold | 6.7 mV | |

| BTX-3 | Human Nav1.6 | Hyperpolarizing shift in activation voltage (at 1 nM) | -15.9 ± 3.8 mV | [6] |

Table 3: Half-Maximal Effective Concentrations (EC50) of Brevetoxin Effects

| Brevetoxin Analogue | Effect | Cell Type | EC50 (nM) | Reference |

| PbTx-2 | Acute toxicity | Cerebellar Granule Neurons | 80.5 ± 5.9 | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of this compound's action and the logical relationship of its effects on the voltage-gated sodium channel.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the VGSCs in the membrane of a single cell, allowing for detailed characterization of the effects of this compound on channel gating.

Methodology:

-

Cell Preparation: Culture cells expressing the desired VGSC isoform (e.g., HEK293 cells transfected with the specific Nav channel) on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV.

-

Apply voltage protocols to elicit sodium currents. A typical protocol to assess activation involves depolarizing steps from -100 mV to +60 mV. To assess steady-state inactivation, a pre-pulse to various potentials is applied before a test pulse.

-

-

Toxin Application: Perfuse the external solution containing the desired concentration of this compound onto the cell.

-

Data Analysis: Measure changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics before and after toxin application.

References

- 1. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]

- 4. Brevetoxins, unique activators of voltage-sensitive sodium channels, bind to specific sites in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of Brevetoxin B in Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the dinoflagellate Karenia brevis. These lipid-soluble polyether compounds are infamous for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, marine mammal mortality, and neurotoxic shellfish poisoning (NSP) in humans. Brevetoxin B (BTX-B), one of the major congeners, is a complex molecule characterized by a ladder-like polyether backbone. Understanding its biosynthetic pathway is crucial for predicting and mitigating the impacts of toxic algal blooms and for exploring the potential of these complex natural products in drug development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic basis of its production. It also furnishes detailed experimental protocols and quantitative data to aid researchers in this field.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process rooted in polyketide synthesis, but with significant deviations from the canonical pathway. The carbon backbone of BTX-B is assembled by Type I polyketide synthases (PKSs). Isotopic labeling studies have been fundamental in elucidating the origins of the carbon skeleton, confirming that it is derived from acetate and S-adenosyl methionine (SAM).[1]

The proposed biosynthetic pathway can be summarized in the following key stages:

-

Polyketide Chain Assembly: The process begins with the sequential condensation of acetate units, catalyzed by multifunctional Type I PKS enzymes. These large enzymatic complexes contain various domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in an assembly-line fashion to build the linear polyketide chain.

-

Unusual Modifications: The biosynthesis of brevetoxins involves atypical modifications not commonly seen in polyketide synthesis. This includes the incorporation of methyl groups derived from S-adenosyl methionine (SAM) and the apparent loss of carbonyl carbons from some of the acetate units, possibly through a Favorskii-type rearrangement.[1]

-

Polyepoxide Formation: A key hypothetical intermediate in the pathway is a linear polyepoxide precursor. It is proposed that the elongated polyketide chain undergoes a series of epoxidation reactions to form this highly reactive intermediate.

-

Cascade Cyclization: The final and most remarkable step is a proposed cascade of stereospecific epoxide-opening cyclizations. This "zip-type" cascade reaction is thought to proceed via a series of endo-selective cyclizations, leading to the formation of the characteristic trans-fused polyether ladder structure of the brevetoxin backbone.[2] While this remains a well-supported hypothesis, direct enzymatic evidence for this cascade is still an active area of research.

dot

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound by Karenia brevis is influenced by various environmental factors. The cellular toxin content can vary significantly depending on the growth phase and nutrient availability.

| Parameter | Condition | Value | Reference |

| Cellular Toxin Content | Logarithmic Growth Phase | 1-10 pg/cell | [3] |

| Stationary Growth Phase | Can increase significantly | [3] | |

| Nitrogen Limitation | 2-fold increase in cellular carbon as brevetoxins | [4] | |

| Phosphorus Limitation | Toxin production tends to increase | [1] | |

| Salinity (Hypoosmotic Stress) | >14-fold increase in brevetoxin cell quota (short-term) | [5] | |

| Brevetoxin Congener Profile | Varies with growth phase | PbTx-2 often major toxin in log phase, PbTx-1 and PbTx-3 increase in stationary phase | [6] |

Experimental Protocols

Isotopic Labeling for Backbone Elucidation

Isotopic labeling is a cornerstone technique for tracing the metabolic origins of natural products. For this compound, ¹³C-labeled precursors are used to determine the incorporation pattern of acetate and other small molecules into the final structure.

Objective: To determine the origin of the carbon atoms in the this compound backbone.

Materials:

-

Karenia brevis culture in the logarithmic growth phase.

-

L1-Si medium (or other appropriate growth medium).

-

¹³C-labeled sodium acetate (e.g., [1-¹³C]acetate, [2-¹³C]acetate).

-

Sterile culture flasks.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water).

-

High-Performance Liquid Chromatography (HPLC) system.

-

Nuclear Magnetic Resonance (NMR) spectrometer.

-

Mass Spectrometer (MS).

Protocol:

-

Culture Preparation: Grow Karenia brevis cultures in L1-Si medium under controlled conditions (e.g., 25°C, 12:12 h light:dark cycle) to the mid-logarithmic phase.

-

Precursor Feeding: Introduce ¹³C-labeled sodium acetate to the culture medium at a final concentration that does not inhibit growth (typically in the µM to low mM range). The exact concentration should be optimized for the specific K. brevis strain.

-

Incubation: Continue the incubation under the same conditions for a period sufficient for the incorporation of the labeled precursor into this compound. This can range from several hours to a few days, depending on the growth rate and metabolic activity of the dinoflagellate.

-

Harvesting: Harvest the cells by centrifugation or filtration.

-

Toxin Extraction: Extract the brevetoxins from the cell pellet and the culture medium using an appropriate solvent (e.g., methanol). The extraction can be facilitated by sonication or bead beating.

-

Purification: Purify the extracted brevetoxins using Solid Phase Extraction (SPE) and subsequent preparative HPLC.

-

Analysis: Analyze the purified this compound using NMR spectroscopy to determine the positions of the ¹³C labels. Mass spectrometry can be used to confirm the incorporation of the label by observing the mass shift.

dot

Caption: Workflow for isotopic labeling experiments.

Gene Expression Analysis of Polyketide Synthases (PKS) by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of the PKS genes suspected to be involved in this compound biosynthesis. This can help to correlate gene expression with toxin production under different conditions.

Objective: To quantify the transcript levels of PKS genes in Karenia brevis.

Materials:

-

Karenia brevis cells from different experimental conditions (e.g., nutrient-limited vs. replete).

-

RNA extraction kit suitable for dinoflagellates (e.g., TRIzol, RNeasy Plant Mini Kit).

-

DNase I.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green or probe-based).

-

qPCR instrument.

-

Primers specific for the target PKS genes and reference genes.

Protocol:

-

RNA Extraction: Harvest K. brevis cells and immediately extract total RNA using a suitable kit, following the manufacturer's instructions. Dinoflagellates have a large and complex genome, so a robust extraction method is crucial.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Primer Design: Design primers specific to the PKS genes of interest. Primers should be designed to amplify a product of 100-200 bp and should be checked for specificity using BLAST and for potential secondary structures. Also, design primers for one or more stably expressed reference genes for normalization (e.g., actin, tubulin).

-

qPCR Reaction: Set up the qPCR reactions containing the cDNA template, primers, and qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the PKS genes, normalized to the expression of the reference gene(s).

dot

Caption: Workflow for PKS gene expression analysis by qPCR.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not yet fully understood, but it is clear that environmental cues play a significant role. Nutrient limitation, particularly of nitrogen and phosphorus, has been shown to increase brevetoxin production.[1][4] This suggests the presence of signaling pathways that sense nutrient status and modulate the expression or activity of the biosynthetic machinery.

A plausible, though still hypothetical, regulatory network involves:

-

Nutrient Sensing: Putative nutrient sensors on the cell surface or within the cell detect changes in the external or internal concentrations of nitrogen and phosphorus.

-

Signal Transduction: This sensory information is transduced through a cascade of protein kinases and phosphatases, common components of signaling pathways in eukaryotes.

-

Transcriptional/Translational Regulation: The signaling cascade ultimately leads to the activation or repression of transcription factors or other regulatory proteins that control the expression of the PKS genes. Alternatively, regulation could occur at the translational or post-translational level, affecting the stability or activity of the PKS enzymes.

dot

Caption: Hypothetical signaling pathway for the regulation of this compound production.

Conclusion

The biosynthesis of this compound in dinoflagellates is a fascinating and complex process that continues to be an active area of research. While the polyketide origin and the general steps of the pathway are well-established, the precise enzymatic machinery, the details of the cascade cyclization, and the regulatory networks that control toxin production are still being unraveled. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to contribute to this exciting field. A deeper understanding of the this compound biosynthesis pathway will not only enhance our ability to manage harmful algal blooms but also unlock the potential of these intricate molecules for the development of novel therapeutics.

References

- 1. 13CO2-labelling and Sampling in Algae for Flux Analysis of Photosynthetic and Central Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | Quantitative real-time PCR assays for species-specific detection and quantification of Baltic Sea spring bloom dinoflagellates [frontiersin.org]

- 5. Evaluation and validation of internal control genes for studying gene expression in the dinoflagellate Prorocentrum minimum using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Factors Influencing Brevetoxin B Production in Karenia brevis Blooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karenia brevis, a marine dinoflagellate, is the primary causative agent of harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico. These blooms are notorious for their production of a suite of potent neurotoxins called brevetoxins. Brevetoxin B (PbTx-2) is a principal congener, which, along with its derivatives, can cause massive fish kills, contaminate shellfish leading to neurotoxic shellfish poisoning (NSP) in humans, and result in respiratory irritation in coastal communities through aerosolized toxins.[1][2][3] Understanding the environmental and physiological factors that regulate brevetoxin production is paramount for predicting the severity of blooms, mitigating their impacts, and exploring the potential pharmacological applications of these complex polyether compounds. This technical guide provides a comprehensive overview of the key factors influencing this compound production, details relevant experimental methodologies, and summarizes quantitative data to support further research and development.

Core Influencing Factors on this compound Production

The production of brevetoxins by K. brevis is a complex interplay of genetic predisposition and environmental modulation. While different strains of K. brevis exhibit inherent variations in their toxin profiles, the surrounding environmental conditions can significantly alter the cellular toxin quota.[4]

Nutrient Availability

Nutrient limitation, a common stressor in marine environments, has been identified as a significant factor in enhancing brevetoxin production.

-

Nitrogen Limitation: When nitrogen becomes a limiting factor for growth, K. brevis cells have been shown to increase their brevetoxin content. Studies have demonstrated a two-fold increase in the percentage of cellular carbon allocated to brevetoxins under nitrogen-limited conditions compared to nutrient-replete cells.[5][6] This increase is consistent across genetically distinct strains.[5][6]

-

Phosphorus Limitation: Phosphorus limitation appears to have an even more pronounced effect on brevetoxin production than nitrogen limitation. Research has shown that phosphorus-limited K. brevis cells can have 2.3 to 7.3-fold higher brevetoxin content per cell than phosphorus-replete cells.[7] This suggests that in phosphorus-limited environments, K. brevis blooms may become significantly more toxic.[7] The cellular brevetoxin content in field measurements has been observed to range from 1 to 68 pg/cell, and nutrient limitation is a key factor contributing to this variability.[7]

Salinity and Osmotic Stress

The influence of salinity on brevetoxin production is a more complex and debated topic. K. brevis can tolerate a wide range of salinities, typically growing in waters with salinities between 18 and 45 practical salinity units (PSU), with optimal growth generally occurring between 30 and 34 PSU.[8]

Some studies have proposed that hypoosmotic stress, such as a rapid decrease in salinity when offshore blooms are transported to coastal waters, can trigger a dramatic increase in brevetoxin production. One study reported a more than 14-fold increase in brevetoxin cell quota in response to a rapid salinity shift from 35 to 27 PSU.[9][10][11] However, subsequent research by other laboratories has failed to consistently reproduce these findings, with several studies reporting no significant increase in brevetoxin production in response to low-salinity stress across multiple K. brevis strains.[12][13][14] It has been noted that brevetoxin levels are often highest during the stationary growth phase, which may coincide with changes in salinity in aging blooms.[1]

Growth Phase

The growth phase of a K. brevis bloom is correlated with its toxicity. Brevetoxin levels have been observed to be highest during the stationary phase of growth.[1] This suggests that as a bloom matures and cell division slows, the metabolic resources may be redirected towards the synthesis of secondary metabolites like brevetoxins, potentially making older, high-density blooms more hazardous.

Genetic and Strain-Specific Variation

Significant variability in brevetoxin production exists among different strains of K. brevis.[4] This inherent genetic diversity can be as influential as environmental factors in determining the overall toxicity of a bloom.[5] Some of this variability can be accounted for by normalizing toxin content to cellular volume, as cell size can differ between strains and under varying nutrient conditions.[5][6]

Data Presentation: Quantitative Effects on this compound Production

The following tables summarize quantitative data from various studies on the effects of nutrient limitation and salinity on brevetoxin production in Karenia brevis.

Table 1: Effect of Nutrient Limitation on Brevetoxin Content

| Nutrient Condition | K. brevis Strain(s) | Brevetoxin Content (pg/cell) | Fold Increase vs. Replete | Reference(s) |

| Nitrogen-Replete | Four Strains | ~1-4% of cellular carbon | N/A | [5][6] |

| Nitrogen-Limited | Four Strains | ~5-9% of cellular carbon | ~2-fold | [5][6] |

| Phosphorus-Replete | Five Strains | ~0.7-2.1% of cellular carbon | N/A | [7] |

| Phosphorus-Limited | Five Strains | Not specified in pg/cell, but 1.6-5% of cellular carbon | 2.3 to 7.3-fold | [7] |

| Nutrient-Sufficient | Wilson | 17 ± 1 | N/A | [12] |

| Nitrogen-Limited | Wilson | 22 ± 3 | ~1.3-fold | [12] |

Table 2: Effect of Salinity on Brevetoxin Content (Contrasting Findings)

| Experimental Condition | K. brevis Strain(s) | Initial Brevetoxin (pg/cell) | Post-Stress Brevetoxin (pg/cell) | Fold Increase | Reference(s) |

| Hypoosmotic Stress (35 to 27 PSU) | Wilson | ~10 | ~160 | ~16-fold | [9][10][11] |

| Hypoosmotic Stress (36 to 27 PSU) | CCMP 2228 | 10.6 ± 1.4 | 11.8 ± 2.0 | No significant change | [12] |

| Hypoosmotic Stress (36 to 27 PSU) | CCMP 2229 | 10.2 ± 1.7 | 10.1 ± 1.2 | No significant change | [12] |

| Hypoosmotic Stress (36 to 27 PSU) | SP3 | 11.1 ± 1.1 | 10.7 ± 1.2 | No significant change | [12] |

| Hypoosmotic Stress (35 to 27 PSU) | Wilson (toxic line) | ~10-14 | No significant change | No significant change | [12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the factors influencing brevetoxin production. Below are generalized methodologies based on common practices in the field.

Karenia brevis Culturing

-

Strains: Obtain desired Karenia brevis strains (e.g., CCMP 2228, Wilson clone) from a reputable culture collection.

-

Media: Culture cells in a modified L1 or f/2 medium prepared with sterile, filtered seawater at a desired salinity (e.g., 32-34 PSU).[1][9]

-

Growth Conditions: Maintain cultures at a constant temperature (e.g., 24°C) under a 12:12 hour light:dark cycle with a light intensity of 50-60 μmol/m²/s.[1][5]

-

Monitoring: Monitor cell densities using a hemocytometer or flow cytometer. Maintain cultures in the exponential growth phase through regular transfers to fresh media.[15]

Induction of Nutrient Limitation

-

Semi-Continuous Cultures: Grow K. brevis in semi-continuous batch cultures to maintain steady-state growth at a specific rate.[12]

-

Nutrient-Replete Control: Maintain control cultures with sufficient nutrients to support maximum growth rates.

-

Nutrient-Limited Treatment: To induce nitrogen or phosphorus limitation, reduce the concentration of the respective nutrient (e.g., NaNO₃ for nitrogen, NaH₂PO₄ for phosphorus) in the culture medium to a level that restricts the growth rate to a desired percentage of the maximum rate.

-

Acclimation: Allow cultures to acclimate to the nutrient-limited conditions for a sufficient number of generations (e.g., 30-50) to ensure a stable physiological response before sampling for brevetoxin analysis.[12]

Induction of Osmotic Stress

-

Acclimation: Acclimate K. brevis cultures to a specific starting salinity (e.g., 35 PSU) for several generations.

-

Salinity Shift: To induce hypoosmotic stress, rapidly dilute the culture with sterile, filtered water of a lower salinity (or with deionized water containing the same nutrient concentrations) to achieve the target lower salinity (e.g., 27 PSU).[11]

-

Control: For the control group, add an equivalent volume of sterile, filtered seawater at the initial salinity (35 PSU) to account for any effects of dilution.[12]

-

Time-Course Sampling: Collect samples for cell counts and brevetoxin analysis at various time points after the salinity shift (e.g., immediately, 3 hours, 24 hours, and several days) to observe the temporal response.[11]

Brevetoxin Extraction and Quantification

Solid-Phase Extraction (SPE)

-

Sample Preparation: Filter a known volume of culture through a glass fiber filter to separate the cells (particulate fraction) from the culture medium (dissolved fraction).

-

Cell Lysis: Lyse the cells on the filter using a method such as sonication in a solvent like methanol.

-

Column Conditioning: Condition a C18 or HLB SPE cartridge with methanol followed by methanol/water mixtures.[9][16]

-

Sample Loading: Load the cell lysate or the filtered culture medium onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-concentration methanol/water solution to remove salts and polar interferences.[9]

-

Elution: Elute the brevetoxins from the cartridge using 100% methanol.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation: Inject the eluted sample onto a C18 reversed-phase HPLC column. Use a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid) to separate the different brevetoxin congeners.

-

Mass Spectrometry Detection: Detect and quantify the separated brevetoxins using a mass spectrometer, often a triple quadrupole or time-of-flight instrument, in positive ion mode.[8][9][17] Multiple reaction monitoring (MRM) can be used for high specificity and sensitivity.[8]

Visualizations: Pathways and Workflows

Signaling Pathways and Biosynthesis

The biosynthesis of brevetoxins, like other polyketides, is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). The regulation of the genes encoding these enzymes is complex and thought to involve eukaryotic signaling pathways such as protein phosphorylation cascades.[7] While the complete pathway from environmental signal to toxin production is not fully elucidated, a conceptual model can be visualized.

Caption: Conceptual overview of factors regulating this compound synthesis.

Experimental Workflow for Nutrient Limitation Study

Caption: Workflow for studying nutrient limitation on brevetoxin production.

Experimental Workflow for Osmotic Stress Study

Caption: Workflow for studying osmotic stress on brevetoxin production.

Conclusion and Future Directions

The production of this compound by Karenia brevis is a multifaceted process influenced by a combination of environmental stressors and the genetic makeup of the dinoflagellate strain. Nutrient limitation, particularly by phosphorus, is a well-documented driver of increased cellular toxicity. The role of salinity and osmotic stress remains an area of active research with conflicting findings, highlighting the need for further standardized studies.

For researchers and drug development professionals, a thorough understanding of these influencing factors is critical. It allows for more accurate prediction of bloom toxicity and informs the design of laboratory studies aimed at maximizing brevetoxin yields for pharmacological research. Future research should focus on elucidating the specific intracellular signaling pathways that connect environmental cues to the regulation of PKS gene expression. The application of transcriptomics, proteomics, and metabolomics will be instrumental in unraveling the complex regulatory networks governing brevetoxin biosynthesis. This knowledge will not only enhance our ability to manage the detrimental effects of K. brevis blooms but also unlock the potential for harnessing these potent neurotoxins for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Brevetoxin Dynamics and Bioavailability from Floc Following PAC-Modified Clay Treatment of Karenia brevis Blooms [mdpi.com]

- 4. NITROGEN LIMITATION INCREASES BREVETOXINS IN KARENIA BREVIS (DINOPHYCEAE): IMPLICATIONS FOR BLOOM TOXICITY(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osmotic stress does not trigger brevetoxin production in the dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. whoi.edu [whoi.edu]

- 14. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Polyketide biosynthesis in dinoflagellates: what makes it different? - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Environmental Fate of Brevetoxin B

Abstract

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate Karenia brevis. These cyclic polyether compounds are notorious for their role in harmful algal blooms (HABs), commonly known as "red tides," which can lead to massive fish kills, neurotoxic shellfish poisoning (NSP) in humans, and significant economic and ecological disruption. This compound (PbTx-2) is a principal congener in this family. Understanding its natural origins, biosynthesis, and complex environmental fate—including bioaccumulation through the food web and degradation via abiotic and biotic pathways—is critical for risk assessment, the development of mitigation strategies, and exploring its pharmacological potential. This document provides a comprehensive technical overview of the current scientific understanding of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.

Natural Sources and Biosynthesis

Primary Producer

The primary natural source of brevetoxins is the marine dinoflagellate Karenia brevis (formerly Gymnodinium breve or Ptychodiscus brevis)[1][2][3]. This photosynthetic, single-celled organism is predominantly found in the Gulf of Mexico, where it can form massive blooms[4][5]. While K. brevis is the most studied producer, other species within the Karenia genus have also been associated with brevetoxin production[1][6]. The toxin is synthesized intracellularly and can be released into the environment upon cell lysis[7].

Biosynthesis of this compound

The biosynthesis of this compound (BTX-B) follows a complex polyketide synthesis pathway.[4][8]. The carbon backbone is assembled from acetate units that have been modified by the citric acid cycle[1]. Labeling experiments have confirmed that the molecule's 50 carbons are derived from acetate and S-adenosylmethionine, which provides the methyl groups[1][9].

The prevailing hypothesis for the formation of the distinctive ladder-like polyether structure involves an epoxide-opening cyclization cascade[9][10]. This model suggests that a linear polyepoxide precursor undergoes a series of stereospecific ring-closing reactions to form the trans-fused cyclic ether system[10]. While biomimetic chemical syntheses support the feasibility of this cascade, the specific genes and multi-enzyme complexes (polyketide synthases or PKS) responsible for this process in K. brevis are still under active investigation[4][9][10].

Toxin Concentration in Natural Sources

The concentration of brevetoxins in K. brevis and the surrounding environment can vary significantly depending on the bloom's nutrient status and other environmental factors.

Table 1: Brevetoxin Concentrations in Natural Sources

| Matrix | Analyte(s) | Concentration Range | Location / Conditions | Reference(s) |

|---|---|---|---|---|

| K. brevis Cells | Brevetoxins | 1 - 68 pg/cell | Field measurements, Gulf of Mexico | [1] |

| K. brevis 165 Cells | Total BTX Metabolites | 6.78 - 21.53 pg/cell | Laboratory culture | [11] |

| Seawater | PbTx-2 and PbTx-3 | ~1.5 µg/L | Low K. brevis bloom, Florida Gulf Coast | [12] |

| Seawater | Brevetoxins | 0 - 30 ng/L | At 1,000 K. brevis cells/L | [13] |

| Shellfish (Oysters, Clams) | Brevetoxins | 0.012 - 9.9 mg/kg | Naturally contaminated samples | [14][15] |

| Shellfish (Mussels) | BTX-2 + BTX-3 | Up to 57.4 µg/kg (total flesh) | Diana Lagoon, France |[6] |

Environmental Fate

Once released into the marine environment, this compound is subject to several processes that determine its persistence, distribution, and impact, including bioaccumulation in the food web and degradation by abiotic and biotic factors.

Bioaccumulation and Trophic Transfer

Brevetoxins readily bioaccumulate in marine organisms, posing a significant risk for transfer up the food web.[16].

-

Filter-Feeding Shellfish: Organisms like oysters, clams, and mussels filter K. brevis cells from the water, accumulating toxins in their tissues to levels that can cause Neurotoxic Shellfish Poisoning (NSP) in human consumers.[1][5][17].

-

Fish: Fish can accumulate brevetoxins through their diet, including consumption of toxic prey or direct ingestion of K. brevis cells.[18]. Studies have shown that fish can carry high toxin loads, with concentrations up to 1540 ng/g measured in muscle tissue.[18]. This makes them a significant vector for transferring toxins to higher trophic levels.[18][19].

-

Top Predators: The trophic transfer of brevetoxins has been conclusively linked to mass mortality events in marine mammals (e.g., bottlenose dolphins, manatees) and seabirds that consume contaminated fish or shellfish.[1][16][20].

Environmental Degradation

This compound can be removed from the environment through two primary degradation pathways: photodegradation and microbial degradation.

2.2.1 Photodegradation

Sunlight-mediated reactions are a significant sink for dissolved this compound in seawater.[21]. The process is not a direct photolysis of the toxin but rather an indirect, photosensitized pathway that requires the presence of chromophoric dissolved organic matter (CDOM) and trace metals.[21][22]. The degradation of PbTx-2 follows first-order kinetics and results in the formation of at least 18 different photoproducts, which appear to be more stable than the parent compound.[23]. The rate of photodegradation is significantly accelerated under deoxygenated conditions.[22].

2.2.2 Microbial Degradation

Certain marine bacteria have demonstrated the ability to biodegrade brevetoxins.[12]. While this pathway is considered less dominant than photodegradation, it contributes to the natural attenuation of the toxin. Studies have isolated bacterial strains, such as Chromohalobacter sp., that can effectively break down brevetoxins when it is the sole carbon source.[12][24].

Table 2: Environmental Degradation Rates for this compound (PbTx-2)

| Degradation Pathway | Key Factors | Rate / Half-Life | Conditions | Reference(s) |

|---|---|---|---|---|

| Photodegradation | Sunlight, CDOM, Trace Metals | First-order rate: 0.20 ± 0.04 h⁻¹ Half-life: ~3 hours | Coastal seawater | [21][22] |

| Sunlight (CDOM removed) | First-order rate: 0.08 ± 0.03 h⁻¹ | UV-irradiated seawater | [21][22] | |

| Sunlight (CDOM & metals removed) | No significant degradation | UV-irradiated, Chelex-treated seawater | [21][22] | |

| Dark Control | ~3% degradation after 24 hours | Natural seawater | [23][25] |

| Microbial Degradation | Chromohalobacter sp. (MB-4) | Up to 45% efficiency | Laboratory culture |[12] |

Experimental Protocols and Methodologies

The study of brevetoxins relies on a range of analytical techniques for their extraction, detection, and quantification.

Toxin Extraction from Shellfish

A common procedure for extracting lipophilic toxins like brevetoxins from shellfish tissue involves solvent extraction.

-

Homogenization: Shellfish tissue is homogenized to a uniform consistency.

-

Extraction: The homogenate is typically extracted with a solvent such as acetone or methanol, followed by partitioning into a less polar solvent like dichloromethane or ethyl acetate to isolate the lipid-soluble toxins.

-

Cleanup: The crude extract is often subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.

Detection and Quantification Methods

Several analytical methods are employed for the detection and quantification of brevetoxins, each with distinct advantages.

3.2.1 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) This is the gold standard for the specific identification and quantification of brevetoxin congeners and their metabolites.[14][15].

-

Principle: The method separates different toxin analogs using liquid chromatography, followed by detection using tandem mass spectrometry, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the parent molecule and its fragments.

-

Protocol Summary: An extracted sample is injected into an LC system (typically with a C18 column). A gradient of mobile phases (e.g., water and acetonitrile with modifiers like formic acid) is used for separation. The eluent is directed to a mass spectrometer operating in a mode like Multiple Reaction Monitoring (MRM) for targeted quantification.[15].

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a widely used immunological method for rapid screening of total brevetoxin-like compounds.[26][27].

-

Principle: A competitive ELISA format is typically used. Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA). A sample containing unknown amounts of brevetoxin is mixed with a known amount of anti-brevetoxin polyclonal antibody and added to the plate. The free toxin in the sample competes with the plate-bound toxin for antibody binding sites. The amount of antibody bound to the plate, detected with a secondary enzyme-labeled antibody and a chromogenic substrate, is inversely proportional to the concentration of toxin in the sample.[27].

-

Working Range: The quantitative detection range for one validated assay in human plasma was 0.0400–2.00 ng/mL brevetoxin 3 equivalents.[26].

3.2.3 Neuroblastoma Cell-Based Assay (N2a Assay) This functional assay measures the biological activity of toxins that act on voltage-gated sodium channels.[28].

-

Principle: Neuroblastoma cells (e.g., Neuro-2a) are exposed to ouabain and veratridine, which together cause sodium influx and subsequent cell death. Brevetoxins potentiate this effect by persistently activating sodium channels. The presence of brevetoxin in a sample leads to increased cell death, which can be quantified using a viability dye (e.g., MTT). The toxicity is compared to a standard curve of a known brevetoxin congener.[28].

-

Application: It is particularly useful for assessing the total toxic potential of a sample, including unknown or uncharacterized metabolites that may be biologically active.

References

- 1. Brevetoxin - Wikipedia [en.wikipedia.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 5. Karenia brevis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Karenia – Harmful Algal Blooms [hab.whoi.edu]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Molecular Genetics of Polyketides in Marine Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.library.noaa.gov [repository.library.noaa.gov]

- 11. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 12. Biodegradation of polyether algal toxins–Isolation of potential marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Insights into Brevetoxicosis in Sea Turtles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of brevetoxins in shellfish by LC/MS/MS: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Brevetoxin Depuration in Shellfish via Production of Non-toxic Metabolites: Consequences for Seafood Safety and the Environmental Fate of Biotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Red Tide: Karenia Brevis – Thompson Earth Systems Institute [floridamuseum.ufl.edu]

- 21. researchgate.net [researchgate.net]

- 22. repository.uncw.edu [repository.uncw.edu]

- 23. Brevetoxin Degradation and By-Product Formation via Natural Sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Detection of Brevetoxin in Human Plasma by ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 28. researchgate.net [researchgate.net]

Toxicological Profile of Brevetoxin B in Marine Fauna: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxins are a suite of potent neurotoxins produced by the marine dinoflagellate, Karenia brevis. These lipid-soluble polyether compounds are notorious for their involvement in harmful algal blooms (HABs), commonly known as "red tides," particularly in the Gulf of Mexico.[1][2] Brevetoxin B (PbTx-2) is one of the most abundant and well-studied congeners.[3][4] Its toxicological impact on marine fauna is extensive, leading to massive fish kills, marine mammal mortalities, and contamination of shellfish, posing a significant threat to marine ecosystems and public health through neurotoxic shellfish poisoning (NSP).[5][6][7] This technical guide provides a comprehensive overview of the toxicological profile of this compound in marine fauna, detailing its mechanism of action, quantitative toxicological data, and the experimental protocols used for its assessment.

Mechanism of Action

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in nerve and muscle cells.[1][8] this compound binds with high affinity to site 5 on the α-subunit of the VGSC.[5][9] This binding has several key consequences:

-

Persistent Activation: It causes the channel to open at the normal resting membrane potential and remain open for a longer duration.[8][9]

-

Shift in Voltage Dependence: The voltage-dependence of channel activation is shifted to more negative potentials, meaning the channel opens more easily.[9]

-

Inhibition of Inactivation: It inhibits the natural inactivation process of the channel.[8]

This persistent activation of VGSCs leads to a continuous influx of Na+ ions into the cell, resulting in membrane depolarization and uncontrolled nerve firing.[8][10] This hyperexcitability of nerve and muscle cells is the underlying cause of the neurotoxic effects observed in exposed marine animals.[11]

Signaling Pathway of this compound

The binding of this compound to VGSCs initiates a cascade of downstream signaling events. The persistent depolarization and sodium influx disrupt cellular ion homeostasis, leading to secondary effects on other ion channels and intracellular signaling pathways.

Toxicological Effects in Marine Fauna

This compound exhibits a broad spectrum of toxicity across various marine phyla. The effects can be acute, leading to rapid mortality, or chronic, resulting in sublethal impacts on health and behavior.

Invertebrates

Filter-feeding bivalves, such as oysters and clams, are particularly susceptible to accumulating brevetoxins from K. brevis cells. While often resistant to the acute toxic effects themselves, they become vectors for transferring the toxins to higher trophic levels.[12]

Fish

Fish are highly sensitive to brevetoxins, and exposure often results in massive fish kills during red tide events.[13] The toxin can be absorbed through the gills or ingested. Symptoms include loss of equilibrium, erratic swimming, convulsions, and ultimately, death due to respiratory failure.[13]

Sea Turtles

Sea turtles can be exposed to brevetoxins through the ingestion of contaminated prey or seagrass, as well as through inhalation of toxic aerosols.[4] Neurological symptoms are prominent, and brevetoxicosis is a significant cause of sea turtle stranding and mortality.[14]

Marine Mammals

Marine mammals, including dolphins and manatees, are also severely affected by brevetoxins.[15][16] Exposure occurs primarily through the consumption of contaminated fish or seagrass.[15] Brevetoxicosis in marine mammals can lead to seizures, respiratory distress, and death.[11]

Quantitative Toxicological Data

The following tables summarize available quantitative data on the toxicity and accumulation of this compound and its congeners in various organisms.

Table 1: Acute Toxicity of Brevetoxins in Animal Models

| Toxin | Organism | Route of Administration | LD50 | Reference |

| PbTx-1 | Mouse | Intraperitoneal | 180 µg/kg | [13] |

| PbTx-2 | Mouse | Oral | 6600 µg/kg bw | [10][17] |

| PbTx-3 | Mouse | Oral | 520 µg/kg bw | [10][17] |

| BTX-B | ICR Mouse | Intraperitoneal | 455 µg/kg | [14] |

Table 2: Brevetoxin Accumulation in Marine Organisms

| Organism | Tissue | Toxin Concentration | Conditions | Reference |

| Omnivorous Fish | Viscera | up to 2675 ng/g | Experimental exposure to toxic shellfish | [15][18] |

| Omnivorous Fish | Muscle | up to 1540 ng/g | Experimental exposure to toxic shellfish | [15][18] |

| Planktivorous Fish | Viscera | 616 ng/g (average) | 24h exposure to K. brevis cultures | [18] |

| Planktivorous Fish | Muscle | 333 ng/g (average) | 24h exposure to K. brevis cultures | [18] |

| Oysters and Clams | Soft Tissue | 1,500 - 28,000 ng/g PbTx-3 equivalent | Post-bloom | [12] |

Experimental Protocols

A variety of in vivo and in vitro assays are utilized to detect and quantify brevetoxins and assess their toxicological effects.

Mouse Bioassay for Shellfish Toxicity

The mouse bioassay is the traditional method for monitoring brevetoxin levels in shellfish for regulatory purposes.

Protocol:

-

Sample Preparation: A known weight of shellfish tissue is homogenized.

-

Extraction: The homogenate is extracted with a solvent, typically acetone.[1]

-

Solvent Removal: The solvent is evaporated to concentrate the lipid-soluble toxins.

-

Resuspension: The residue is resuspended in a suitable vehicle, such as 5% Tween 60 in saline.[14]

-

Injection: A standardized dose is injected intraperitoneally into mice.[14]

-

Observation: The mice are observed for characteristic neurological symptoms and the time to death is recorded.

-

Quantification: The toxicity is quantified in "Mouse Units" (MU), where one MU is the amount of toxin that kills 50% of the test animals in a specific timeframe.[19] The regulatory limit in the US is 20 MU per 100 g of shellfish tissue.[19]

Neuroblastoma Cell-Based Assay (CBA-N2a)

This in vitro assay provides a more rapid and ethical alternative to the mouse bioassay. It utilizes a neuroblastoma cell line (N2a) that expresses VGSCs.

Protocol:

-

Cell Culture: N2a cells are cultured in microplates to form a monolayer.[20]

-

Toxin Exposure: The cells are exposed to shellfish extracts or brevetoxin standards in the presence of ouabain and veratridine. Ouabain inhibits the Na+/K+ pump, and veratridine is another VGSC activator that potentiates the effect of brevetoxin.[19][21]

-

Incubation: The plates are incubated for a set period.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[20] A decrease in cell viability is proportional to the amount of brevetoxin present.

Receptor Binding Assay

This assay measures the ability of a sample to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to site 5 on the VGSC.

Protocol:

-

Receptor Preparation: A source of VGSCs, such as synaptosomes prepared from rat brain, is used.[22]

-

Competitive Binding: The synaptosomes are incubated with a constant amount of labeled brevetoxin (e.g., [3H]PbTx-3 or a fluorescent derivative) and varying concentrations of the unlabeled sample or standard.[1][23]

-

Separation: The bound and free labeled brevetoxin are separated, typically by rapid filtration.[1]

-

Detection: The amount of bound labeled brevetoxin is measured using a scintillation counter (for radiolabels) or a fluorometer (for fluorescent labels).

-

Quantification: The concentration of brevetoxin in the sample is determined by the degree to which it inhibits the binding of the labeled brevetoxin.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological assay used for the rapid screening of brevetoxins.

Protocol:

-

Plate Coating: Microtiter plates are coated with a brevetoxin-protein conjugate (e.g., PbTx-3-BSA).[1][24]

-

Competitive Reaction: The sample or standard is pre-incubated with a specific anti-brevetoxin antibody. This mixture is then added to the coated plate.[1]

-

Incubation and Washing: The plate is incubated, allowing the free antibody to bind to the coated antigen. The plate is then washed to remove unbound components.[25]

-

Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.[1]

-

Measurement: The color development is measured using a plate reader. The signal is inversely proportional to the amount of brevetoxin in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific analytical method for the identification and quantification of different brevetoxin congeners.

Protocol:

-

Extraction: Brevetoxins are extracted from the sample matrix using an appropriate solvent.[26]

-

Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different brevetoxin congeners are separated on a column (e.g., C18).[27]

-

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and their mass-to-charge ratio is determined, allowing for specific identification and quantification.[26][27]

Conclusion

This compound poses a significant and multifaceted threat to marine ecosystems. Its potent neurotoxicity, ability to bioaccumulate, and transfer through the food web have profound consequences for a wide range of marine fauna. A thorough understanding of its toxicological profile, including its mechanism of action and the sublethal and lethal effects it elicits, is crucial for assessing the ecological risks of K. brevis blooms. The continued development and refinement of sensitive and reliable detection methods are essential for monitoring shellfish safety, managing marine animal health, and advancing research into the complex interactions between harmful algal blooms and marine ecosystems. The information presented in this guide serves as a valuable resource for researchers and professionals working to mitigate the impacts of these potent marine neurotoxins.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mouse N2a Neuroblastoma Assay: Uncertainties and Comparison with Alternative Cell-Based Assays for Ciguatoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicogenomic effects of marine brevetoxins in liver and brain of mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chemodiversity of Brevetoxins and Other Potentially Toxic Metabolites Produced by Karenia spp. and Their Metabolic Products in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 14. besjournal.com [besjournal.com]

- 15. Red tides and marine mammal mortalities: Unexpected brevetoxin vectors may account for deaths long after or remote from an algal bloom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guidance Level for Brevetoxins in French Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brevetoxins, like ciguatoxins, are potent ichthyotoxic neurotoxins that accumulate in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) [mdpi.com]

- 21. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Brevenal Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and utilization of a fluorescence-based receptor-binding assay for the site 5 voltage-sensitive sodium channel ligands brevetoxin and ciguatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. attogene.com [attogene.com]

- 26. scholarworks.uno.edu [scholarworks.uno.edu]

- 27. On-line high-performance liquid chromatography-electrospray ionization mass spectrometry for the determination of brevetoxins in "red tide" algae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Brevetoxin B Metabolism and Detoxification in Shellfish

This technical guide provides a comprehensive overview of the metabolic pathways and detoxification mechanisms of this compound (PbTx-2), a potent neurotoxin produced by the dinoflagellate Karenia brevis. Shellfish, being filter feeders, accumulate these toxins, posing a significant threat to public health through Neurotoxic Shellfish Poisoning (NSP).[1][2][3] Understanding the biotransformation of these toxins within shellfish is critical for accurate monitoring, risk assessment, and the development of potential therapeutic interventions.

Shellfish employ a series of metabolic processes to detoxify brevetoxins, converting them into various metabolites.[4] These biotransformations, primarily occurring in the digestive gland, involve Phase I oxidation and reduction reactions followed by Phase II conjugation reactions.[5] However, the metabolism is complex and varies significantly between shellfish species, leading to a diverse array of toxin derivatives in contaminated seafood.[6]

This compound Metabolic Pathways

The metabolism of this compound (PbTx-2), the most abundant congener produced by K. brevis, is a critical process that alters the toxin's structure, polarity, and persistence in shellfish tissues.[1][7] This biotransformation occurs primarily through two phases of enzymatic reactions.

Phase I: Biotransformation (Oxidation and Reduction)

Phase I reactions introduce or expose functional groups on the parent toxin, preparing it for subsequent conjugation. The primary transformations of the aldehyde group on the PbTx-2 side chain are reduction and oxidation.[6]

-

Reduction to PbTx-3: The most common metabolic conversion is the reduction of the terminal aldehyde group of PbTx-2 to an alcohol, forming PbTx-3.[4][7] This conversion is rapid, and in many shellfish species like the Eastern oyster (Crassostrea virginica), PbTx-3 becomes a dominant metabolite soon after exposure.[4][6][8]

-

Oxidation to BTX-B5: The aldehyde group of PbTx-2 can also be oxidized to a carboxylic acid, yielding the metabolite BTX-B5.[6][9] Both reduction and oxidation pathways appear to be common across various bivalve species.[6]

These initial reactions are believed to be catalyzed by cytochrome P450 (CYP) monooxygenase enzymes located in the microsomes of the digestive gland.[5][9][10] While CYP-mediated metabolism is well-documented in mammals for brevetoxins, its direct role in shellfish is inferred from the presence and function of these enzyme systems in molluscs.[5][9][11]

Phase II: Conjugation

Following Phase I modifications, the brevetoxin molecule and its metabolites undergo conjugation with endogenous molecules. This process significantly increases their polarity, which is a key step in detoxification and elimination.

-

Glutathione Conjugation: Brevetoxin metabolites can be conjugated with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[12][13] This reaction is catalyzed by Glutathione S-transferases (GSTs), a major family of Phase II detoxification enzymes.[10][14][15]

-

Cysteine and other Amino Acid Conjugates: The glutathione conjugates are often further metabolized. The breakdown of the glutathione moiety leads to the formation of cysteine conjugates, such as cysteine-PbTx and its sulfoxide derivative.[4][7][12] These cysteine conjugates are particularly significant as they can be highly persistent in shellfish tissues for weeks or even months after the dissipation of a K. brevis bloom.[4][7] Other amino acid conjugates, including those with glycine and taurine, have also been identified.[2][12]

-

Fatty Acid Conjugates: A further level of complexity is added when amino acid-PbTx conjugates react with fatty acids to form lipophilic fatty acid-amino acid-PbTx conjugates.[12][16] These compounds, such as BTX-B4 (a fatty acid conjugate of cysteine sulfoxide-PbTx), can be major contributors to the overall toxicity of contaminated shellfish extracts.[2]

dot digraph "Brevetoxin_B_Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes PbTx2 [label="this compound (PbTx-2)\n(Aldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PbTx3 [label="PbTx-3\n(Alcohol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BTXB5 [label="BTX-B5\n(Carboxylic Acid)", fillcolor="#FBBC05"]; PhaseII [label="Phase II Conjugation\n(Increased Polarity)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; GSH_Conj [label="Glutathione-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cys_Conj [label="Cysteine-PbTx\nConjugates\n(Persistent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Conj [label="Fatty Acid-Amino Acid-PbTx\nConjugates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elimination [label="Detoxification &\nElimination", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PbTx2 -> PbTx3 [label=" Reduction\n(e.g., CYP enzymes)"]; PbTx2 -> BTXB5 [label=" Oxidation\n(e.g., CYP enzymes)"];

{PbTx3, BTXB5} -> PhaseII [style=dashed];

PhaseII -> GSH_Conj [label=" GSTs"]; GSH_Conj -> Cys_Conj [label=" Breakdown"]; Cys_Conj -> Fatty_Acid_Conj [label=" Acylation"];

{GSH_Conj, Cys_Conj, Fatty_Acid_Conj} -> Elimination; } this compound Metabolic Pathway in Shellfish.

Quantitative Data on this compound and its Metabolites

The biotransformation of PbTx-2 results in a complex mixture of metabolites. The relative abundance of these compounds varies by shellfish species and duration of exposure.

Table 1: Major this compound Metabolites Identified in Shellfish

| Toxin/Metabolite Name | Parent Toxin | Chemical Modification | Molecular Weight (Da) | Species Commonly Found In | Citation(s) |

|---|---|---|---|---|---|

| Brevetoxin-2 (PbTx-2) | - | Parent Aldehyde | 895.5 | Oysters, Clams, Mussels | [9][17] |

| Brevetoxin-3 (PbTx-3) | PbTx-2 | Reduction of aldehyde to alcohol | 897.5 | Oysters, Clams, Mussels | [4][8][17] |

| Brevetoxin-B5 (BTX-B5) | PbTx-2 | Oxidation of aldehyde to acid | 911.5 | Cockles, Mussels, Oysters | [6][9][17] |

| Cysteine-PbTx | PbTx-2 | Cysteine Conjugation | 1018.5 | Oysters | [4][8][12] |

| Cysteine-PbTx Sulfoxide | PbTx-2 | Oxidized Cysteine Conjugate | 1034.5 | Oysters | [4][8][12] |

| Glutathione-PbTx | PbTx-2 | Glutathione Conjugation | ~1204 | Oysters | [12][16] |

| Brevetoxin-B1 (BTX-B1) | PbTx-2 | Taurine Conjugation | - | Cockles, Clams | [6][17] |

| Brevetoxin-B2 (BTX-B2) | PbTx-2 | Cysteine Sulfoxide Conjugate | - | Mussels, Clams, Oysters |[2][17] |

Table 2: Recovery and Persistence Data for Brevetoxin Metabolites | Shellfish Species | Metabolite(s) | Finding | Quantitative Detail | Citation(s) | | :--- | :--- | :--- | :--- | | Eastern Oyster (C. virginica) | PbTx-3 | Rapid elimination | Largely eliminated within 2 weeks post-exposure. |[4] | | Eastern Oyster (C. virginica) | Cysteine-PbTx | High persistence | Persisted for up to 8 weeks post-exposure. |[4] | | Hard Clam, Eastern Oyster | S-desoxy BTX-B2, BTX-B2, BTX-B1 | Major persistent components | Summed levels of these metabolites correlated highly with composite toxin levels (R²=0.9). |[18] | | Various Bivalves | PbTx-2, PbTx-3, BTX-B2, BTX-B5 | LC/MS/MS Method Validation | Method recoveries ranged from 73% to 112% for most metabolites. |[17] | | Eastern Oyster (C. virginica) | PbTx-2 | In vitro metabolism | 100% transformation observed within 3 hours of incubation with oyster homogenate. |[19] |

Experimental Protocols

Standardized methods are crucial for the reliable detection and quantification of brevetoxins and their metabolites in shellfish.

Protocol 1: Extraction of Brevetoxins from Shellfish Tissue

This protocol describes a common method for extracting brevetoxins for LC-MS analysis.[20][21]

-

Homogenization: Weigh 2-5 grams of shellfish tissue and homogenize with a solvent, typically acetone or aqueous acetonitrile (e.g., 50% ACN), at a specified tissue-to-solvent ratio (e.g., 1:4 w/v).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 4000 x g for 10 minutes) to pellet the solid tissue debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted toxins. For exhaustive extraction, this step may be repeated on the pellet and the supernatants combined.

-

Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen.

-

Defatting (Optional): For fatty tissues, a liquid-liquid partition against a non-polar solvent like n-hexane can be performed to remove lipids that may interfere with analysis. The aqueous methanolic layer containing the toxins is retained.[20]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Re-solubilize the extract in an appropriate loading buffer (e.g., 25% methanol).

-

Apply the sample to a C18 SPE cartridge, pre-conditioned with methanol and water.

-

Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

-

Elute the brevetoxins with 100% methanol or another high-organic solvent.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of solvent suitable for LC-MS/MS injection (e.g., methanol).

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the specific and sensitive quantification of brevetoxin congeners.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with an additive (e.g., acetic acid or ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

Gradient: A gradient elution is used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the toxins based on their polarity.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-